molecular formula C9H13NO B13202481 N-[1-(furan-2-yl)ethyl]cyclopropanamine

N-[1-(furan-2-yl)ethyl]cyclopropanamine

Cat. No.: B13202481
M. Wt: 151.21 g/mol
InChI Key: KKEABNOYKSGCRM-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-yl)ethyl]cyclopropanamine is an organic compound with the molecular formula C 9 H 13 NO and a molecular weight of 151.21 g/mol. Its CAS Registry Number is 954265-88-4 . The compound features a cyclopropylamine group linked to a 1-(furan-2-yl)ethyl moiety, a structure of significant interest in medicinal chemistry. Cyclopropanamine derivatives, as a class of compounds, have been identified in patent literature as possessing biological activity. Specifically, they have been investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1) . LSD1 inhibition is a promising therapeutic strategy for a range of diseases, including neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as certain developmental disorders and cancers . As such, this compound serves as a valuable chemical building block or reference standard for researchers exploring novel epigenetic therapies and targeted treatments in these areas. The compound is also known in its salt form, N-(1-(furan-2-yl)ethyl)cyclopropanamine hydrochloride (CID 45792190) . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C9H13NO/c1-7(10-8-4-5-8)9-3-2-6-11-9/h2-3,6-8,10H,4-5H2,1H3

InChI Key

KKEABNOYKSGCRM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2CC2

Origin of Product

United States

Theoretical and Computational Chemistry Investigations of N 1 Furan 2 Yl Ethyl Cyclopropanamine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govmdpi.com It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-[1-(furan-2-yl)ethyl]cyclopropanamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to determine key structural parameters. globalresearchonline.netpomona.edu This process involves systematically adjusting the molecular geometry to minimize the total electronic energy, thereby predicting stable bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents a stationary point on the potential energy surface. Frequency calculations are then typically performed to confirm that this structure is a true minimum (i.e., has no imaginary frequencies). nih.gov

Illustrative Data: Predicted Geometric Parameters

Below is a hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

ParameterBond/AnglePredicted Value
Bond LengthC(furan)-C(ethyl)1.51 Å
Bond LengthC(ethyl)-N1.47 Å
Bond LengthN-C(cyclopropyl)1.45 Å
Bond AngleC(furan)-C(ethyl)-N110.5°
Bond AngleC(ethyl)-N-C(cyclopropyl)118.0°
Dihedral AngleC(furan)-C-N-C(cyclopropyl)175°

Note: The data in this table is illustrative and represents the type of information generated by DFT calculations, not experimentally verified values for this specific molecule.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. fz-juelich.de These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain electronic properties, albeit at a greater computational cost. pomona.edufz-juelich.de For this compound, ab initio calculations would be used to compute high-accuracy values for properties like the molecular dipole moment, polarizability, and electron correlation energies. nih.gov These properties are crucial for understanding the molecule's interaction with external electric fields and its intermolecular forces. youtube.com

Illustrative Data: Calculated Electronic Properties

The following table presents hypothetical electronic properties for this compound derived from an ab initio calculation.

PropertyMethodPredicted Value
Total EnergyCCSD(T)/aug-cc-pVTZ-555.12345 Hartree
Dipole MomentMP2/6-311++G(d,p)2.15 Debye
PolarizabilityMP2/6-311++G(d,p)18.5 ų

Note: The data in this table is for illustrative purposes to show the output of ab initio calculations and does not represent published data for this molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Illustrative Data: FMO Energies

This table provides a hypothetical summary of FMO properties for this compound.

OrbitalEnergy (eV)Description
HOMO-6.20Indicates electron-donating capability, likely localized on the furan (B31954) ring and nitrogen atom.
LUMO-0.85Indicates electron-accepting capability, likely distributed over the furan ring.
HOMO-LUMO Gap 5.35 Suggests moderate chemical stability.

Note: These values are hypothetical and serve to illustrate the results of an FMO analysis.

Quantum chemical methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. globalresearchonline.netresearchgate.net For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ). nih.gov For Infrared (IR) spectroscopy, calculations provide the vibrational frequencies and their corresponding intensities, which correlate to the absorption bands in an IR spectrum. mdpi.com These theoretical spectra for this compound would help in assigning the signals observed in experimental ¹H NMR, ¹³C NMR, and IR spectra.

Illustrative Data: Predicted Spectroscopic Data

The tables below show hypothetical predicted NMR chemical shifts and IR frequencies.

Table 4.1.4.1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Furan C-H 6.3 - 7.4 110 - 145
Ethyl CH ~3.5 ~55
Ethyl CH₃ ~1.4 ~20
Cyclopropyl (B3062369) CH ~2.2 ~30
Cyclopropyl CH₂ 0.4 - 0.8 ~5

Table 4.1.4.2: Predicted Key IR Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹) Description
N-H Stretch ~3350 Amine N-H bond stretching
C-H Stretch (furan) ~3100 Aromatic C-H stretching
C-H Stretch (aliphatic) 2850 - 3000 Ethyl and cyclopropyl C-H stretching
C=C Stretch (furan) 1500 - 1600 Furan ring double bond stretching

Note: The data in these tables is illustrative and intended to represent the typical output of spectroscopic prediction calculations.

Molecular Modeling and Dynamics Simulations

While quantum chemical studies focus on static electronic properties, molecular modeling and dynamics simulations provide insight into the conformational flexibility and dynamic behavior of molecules. ijpsr.com

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds. ijpsr.com For a flexible molecule like this compound, there are several rotatable bonds, including the C(furan)-C(ethyl) and C(ethyl)-N bonds. A conformational search would be performed using molecular mechanics or quantum chemical methods to identify the stable conformers (local minima on the potential energy surface). The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the energy barriers between different conformers. missouri.edu This analysis is crucial for understanding which shapes the molecule is likely to adopt and how easily it can transition between them.

Illustrative Data: Relative Energies of Stable Conformers

This table presents a hypothetical outcome of a conformational analysis, showing the relative energies of different conformers.

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Boltzmann Population (%)
1 (Global Minimum)178° (anti)0.0075.5
2-65° (gauche)0.8515.1
368° (gauche)1.109.4

Note: The data presented here is hypothetical and illustrates the potential conformational landscape of the molecule.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Van der Waals Forces)

Intermolecular interactions are fundamental to understanding the chemical and physical properties of a molecule, including its boiling point, solubility, and interactions with biological targets. Computational chemistry provides powerful tools to analyze these non-covalent forces.

Hydrogen Bonding: For this compound, the secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom and the oxygen atom of the furan ring can act as hydrogen bond acceptors. Computational analysis involves optimizing the geometry of molecular dimers or clusters to identify the most stable hydrogen-bonded configurations. The strength and nature of these bonds are assessed by examining parameters such as bond distance, bond angle, and interaction energy.

A detailed computational analysis of this compound would quantify these interactions, but specific studies providing these quantitative measures were not identified in a review of available literature.

Table 1: Illustrative Data for Hydrogen Bond Analysis This table presents typical data obtained from a computational analysis of hydrogen bonds for a molecule with similar functional groups. It is for illustrative purposes only.

Interaction Pair (Donor-Acceptor)H---Acceptor Distance (Å)Interaction Energy (kcal/mol)Bond Angle (D-H---A, °)
N-H --- O (Furan)2.10-4.5175.2
N-H --- N (Amine)2.25-2.8168.5

Solvent Effects Modeling (e.g., Polarizable Continuum Model)

The properties and reactivity of a molecule can be significantly influenced by the solvent. Solvent effects modeling is a computational technique used to predict molecular behavior in a liquid environment. wikipedia.org

Table 2: Example of Solvent Effects on Molecular Properties using PCM This table illustrates how the dipole moment of a molecule might change in different solvents, as predicted by PCM calculations. The data is hypothetical and for demonstration purposes.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase1.01.85
Chloroform4.82.45
Acetone20.72.90
Water78.43.15

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgfiveable.menumberanalytics.com By modeling potential energy surfaces, researchers can identify intermediates and transition states, providing a detailed understanding of how reactants are converted to products. fiveable.menumberanalytics.com

Transition State Localization and Reaction Pathway Mapping

A key goal in studying reaction mechanisms is to locate the transition state (TS), which is the point of maximum energy along the minimum energy path connecting reactants and products. molcas.org The structure of this fleeting state is nearly impossible to observe experimentally but can be calculated computationally. mit.edu Algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used to find this first-order saddle point on the potential energy surface. tau.ac.il

Once the transition state is located, the reaction pathway is confirmed by performing an Intrinsic Reaction Coordinate (IRC) calculation. molcas.orgresearchgate.net An IRC analysis maps the path downhill from the transition state, ensuring that it connects to the intended reactants and products. molcas.org While this methodology could be applied to reactions involving this compound, such as its synthesis or metabolism, specific computational studies mapping its reaction pathways have not been reported in the surveyed literature.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Computational methods provide quantitative insights into the energetics of a reaction. rroij.com

Thermodynamic analysis focuses on the relative stability of reactants and products. By calculating properties like the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, one can determine if a reaction is exothermic/endothermic or exergonic/endergonic. nasa.gov

Kinetic analysis relates to the rate of the reaction. Using Transition State Theory (TST), the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, can be calculated. molcas.orgmdpi.com This activation barrier is the primary determinant of the reaction rate. mdpi.com A comprehensive computational study would provide these key parameters for reactions involving this compound, but such data is not currently available.

Table 3: Representative Kinetic and Thermodynamic Data from a Reaction Pathway Calculation This table shows typical parameters calculated for a hypothetical chemical transformation. The values are for illustrative purposes.

ParameterDescriptionIllustrative Value (kcal/mol)
ΔEElectronic Energy of Reaction-15.0
ΔHEnthalpy of Reaction-14.5
ΔGGibbs Free Energy of Reaction-12.8
EaActivation Energy (Electronic)+25.2
ΔG‡Gibbs Free Energy of Activation+26.5

Structure-Activity Relationship (SAR) Through Computational Chemistry

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity. oncodesign-services.com Computational approaches allow for the systematic analysis of SAR, guiding the design of more potent and selective compounds. nih.govcreative-proteomics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.orgwikipedia.orglibretexts.org The basic principle is that similar molecules are likely to have similar activities. mdpi.com

A QSAR model is built by:

Calculating Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features. longdom.orgnih.gov

Developing a Mathematical Model: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a relationship is established between the descriptors (predictor variables) and the biological activity (response variable). wikipedia.orgijsdr.org

Validation: The model's predictive power is rigorously tested, typically using both internal and external sets of compounds, to ensure its reliability. ijsdr.org

A QSAR study on a series of analogs of this compound could identify key structural features responsible for a specific biological effect. However, no QSAR models specifically developed for this compound or its close analogs were found in the literature.

Table 4: Example of a Simple QSAR Model Equation This table provides an illustrative example of a QSAR equation, showing how biological activity might be predicted from calculated molecular descriptors.

Illustrative QSAR Model
Equationlog(1/IC50) = 0.5 * cLogP - 0.02 * PSA + 1.2 * HD_Count + 2.5
DescriptorDescription
cLogPCalculated Logarithm of the Partition Coefficient (Lipophilicity)
PSAPolar Surface Area
HD_CountNumber of Hydrogen Bond Donors

Pharmacophore Development and Virtual Screening Methodologies

The identification and optimization of novel bioactive molecules are central to modern drug discovery. Computational techniques, particularly pharmacophore modeling and virtual screening, have become indispensable tools in this process, offering a rational and efficient approach to exploring vast chemical spaces. mdpi.com For a compound such as this compound, these methodologies can be instrumental in elucidating its potential biological targets and in the discovery of structurally diverse compounds with similar desired biological activities.

Pharmacophore models represent the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. frontiersin.org The development of a pharmacophore model can be approached from two main perspectives: ligand-based and structure-based methods.

In a ligand-based approach, a set of molecules with known activity towards a particular target is superimposed, and their common chemical features are identified to construct a pharmacophore model. frontiersin.org For this compound and its analogs, a hypothetical pharmacophore could be developed by considering the key functional groups present in the molecule. The furan ring can be represented as an aromatic and hydrogen bond-accepting feature. The secondary amine in the cyclopropanamine moiety can act as a hydrogen bond donor and a potential positive ionizable center at physiological pH. The ethyl group and the cyclopropyl ring contribute to the hydrophobic character of the molecule.

A hypothetical pharmacophore model for this compound could, therefore, include the features outlined in the table below.

Table 1: Hypothetical Pharmacophoric Features of this compound

Feature IDFeature TypeLocation
HBAHydrogen Bond AcceptorFuran oxygen atom
HBDHydrogen Bond DonorAmine nitrogen atom
PIPositive IonizableAmine nitrogen atom
AROAromaticFuran ring
HYD1HydrophobicEthyl group
HYD2HydrophobicCyclopropyl ring

Once a pharmacophore model is established, it can be employed in virtual screening campaigns to search large compound libraries for molecules that match the defined pharmacophoric features. nih.gov Virtual screening is a computational technique used to identify promising hit compounds from extensive databases containing millions of molecules. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. chemrxiv.org

The virtual screening workflow typically involves several stages. Initially, a large compound database, such as ZINC or ChEMBL, is filtered based on physicochemical properties to select for drug-like molecules. frontiersin.org Subsequently, the pharmacophore model is used to screen the filtered library, retaining only those molecules that spatially align with the key chemical features of the pharmacophore. The resulting hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the active site of a potential biological target. mdpi.com

The following table illustrates a generic virtual screening workflow that could be applied using a pharmacophore model derived from this compound.

Table 2: Illustrative Virtual Screening Workflow

StepDescriptionPurpose
1. Library PreparationSelection and preparation of a large compound library (e.g., from ZINC, ChEMBL). This includes 3D structure generation and energy minimization.To create a high-quality set of molecules for screening.
2. Drug-likeness FilteringApplication of filters such as Lipinski's rule of five to remove non-drug-like molecules.To enrich the library with compounds that have favorable pharmacokinetic properties.
3. Pharmacophore-based ScreeningThe 3D pharmacophore model is used to screen the filtered library.To identify molecules that possess the essential chemical features for biological activity.
4. Molecular DockingThe hits from the pharmacophore screen are docked into the binding site of a putative target protein.To predict the binding mode and estimate the binding affinity of the hit compounds.
5. Hit Prioritization and SelectionThe docked compounds are ranked based on their docking scores and visual inspection of their binding poses.To select a manageable number of promising candidates for experimental validation.

It is important to note that while pharmacophore modeling and virtual screening are powerful tools, they are predictive in nature. The identified hits from a virtual screening campaign must be synthesized and experimentally validated to confirm their biological activity. chemrxiv.org Nevertheless, these computational methodologies provide a robust framework for hypothesis-driven drug discovery and can significantly accelerate the identification of novel lead compounds inspired by the chemical scaffold of this compound.

Chirality and Stereochemistry of N 1 Furan 2 Yl Ethyl Cyclopropanamine

Methods for Enantiomeric Separation and Purification

The resolution of racemic N-[1-(furan-2-yl)ethyl]cyclopropanamine into its constituent enantiomers can be achieved through several established techniques. These methods exploit the differential interaction of the enantiomers with a chiral environment.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation.

For a compound like this compound, which contains a basic amine group and aromatic furan (B31954) ring, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.

Detailed Research Findings:

Interactive Data Table: Representative Chiral HPLC Conditions

Below are hypothetical but representative HPLC conditions for the enantiomeric separation of this compound, based on data for analogous compounds.

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm4.6 x 150 mm, 3 µm
Mobile Phase n-Hexane/Isopropanol (B130326)/DEA (90:10:0.1, v/v/v)n-Heptane/Ethanol/DEA (85:15:0.1, v/v/v)Acetonitrile/Methanol (B129727)/DEA (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 25 °C30 °C20 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Retention Time (R-enantiomer) 8.5 min10.2 min5.8 min
Retention Time (S-enantiomer) 9.8 min11.5 min6.5 min
Resolution (Rs) 2.11.92.5

Classical resolution via the formation of diastereomeric salts is a well-established method for separating enantiomers on a preparative scale. mdpi.comwikipedia.org This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org

For the basic this compound, suitable chiral resolving agents would be enantiomerically pure acids like tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.org The choice of resolving agent and solvent is critical and often determined empirically to find conditions that yield a crystalline salt of one diastereomer while the other remains in solution. After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the acid.

Detailed Research Findings:

The resolution of 1-arylethylamines is a classic example of this technique. For instance, (R,R)-(+)-tartaric acid is frequently used to resolve racemic 1-phenylethylamine (B125046). The diastereomeric salt of (R)-1-phenylethylamine with (R,R)-(+)-tartaric acid is typically less soluble in methanol and crystallizes out, leaving the (S)-enantiomer in the mother liquor. The efficiency of the resolution is highly dependent on the solvent system, temperature, and the stoichiometry of the resolving agent.

Interactive Data Table: Representative Diastereomeric Salt Resolution Conditions

The following table presents plausible conditions for the resolution of this compound.

ParameterCondition 1Condition 2
Racemic Amine This compoundThis compound
Chiral Resolving Agent (R,R)-(+)-Tartaric Acid(S)-(+)-Mandelic Acid
Solvent MethanolEthanol/Water (9:1)
Stoichiometry (Amine:Acid) 1:11:0.5
Procedure The racemic amine and resolving agent are dissolved in hot methanol and allowed to cool slowly. The precipitated salt is collected by filtration.The racemic amine is dissolved in the solvent mixture, and the resolving agent is added. The solution is seeded with crystals of the desired diastereomeric salt.
Result The salt of the (R)-enantiomer preferentially crystallizes.The salt of the (S)-enantiomer preferentially crystallizes.
Recovery The crystalline salt is treated with aqueous NaOH to liberate the free (R)-amine.The crystalline salt is treated with aqueous K2CO3 to liberate the free (S)-amine.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower environmental impact. selvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent such as methanol or ethanol.

Polysaccharide-based CSPs are also widely used in SFC and have shown excellent performance in the separation of chiral amines. The principles of separation are similar to those in HPLC, but the unique properties of the supercritical fluid mobile phase can lead to different selectivity and higher efficiency.

Detailed Research Findings:

Chiral SFC is particularly well-suited for the high-throughput screening of enantiomeric purity and for preparative-scale separations. For compounds structurally similar to this compound, SFC methods often provide baseline separation in a matter of minutes. The concentration of the alcohol modifier and the presence of additives are key parameters for optimizing the separation.

Interactive Data Table: Representative SFC Conditions

This table outlines potential SFC conditions for the enantioseparation of this compound.

ParameterCondition 1Condition 2
Chiral Stationary Phase Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 4.6 x 100 mm, 3 µm3.0 x 150 mm, 5 µm
Mobile Phase CO2/Methanol (80:20, v/v) with 0.1% DEACO2/Ethanol (85:15, v/v) with 0.2% Isopropylamine
Flow Rate 3.0 mL/min2.5 mL/min
Back Pressure 150 bar120 bar
Temperature 40 °C35 °C
Detection UV at 254 nmUV at 254 nm
Retention Time (1st eluting) 2.1 min3.5 min
Retention Time (2nd eluting) 2.8 min4.2 min
Resolution (Rs) 3.02.8

Chiral Recognition Mechanisms

The separation of enantiomers in a chiral environment is governed by the principles of chiral recognition. For a successful separation, there must be a difference in the stability of the transient diastereomeric complexes formed between the two enantiomers and the chiral selector. This difference in stability arises from the spatial arrangement of interacting groups.

The widely accepted "three-point interaction model" suggests that for effective chiral recognition, there should be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers. These interactions can be attractive (e.g., hydrogen bonds, π-π stacking, dipole-dipole forces) or repulsive (steric hindrance).

In the case of this compound, the key functional groups involved in chiral recognition on a polysaccharide-based CSP are:

The secondary amine: This group can act as a hydrogen bond donor and acceptor.

The furan ring: The π-electron system of the furan ring can participate in π-π stacking interactions with the aromatic groups of the chiral selector. The oxygen atom in the furan ring can also act as a hydrogen bond acceptor.

The cyclopropyl (B3062369) group: This group provides steric bulk and can influence how the molecule fits into the chiral cavities of the stationary phase.

The combination of these interactions leads to the formation of diastereomeric complexes with different energies, resulting in different retention times on the chromatographic column. The enantiomer that forms the more stable complex will be retained longer.

Stereochemical Stability and Racemization Studies

The stereochemical stability of a chiral center is crucial, as racemization (the conversion of an enantiomerically pure substance into a racemic mixture) can lead to a loss of desired properties. The chiral center in this compound, being a benzylic-like carbon (adjacent to the furan ring), could potentially be susceptible to racemization under certain conditions.

Racemization typically occurs via a mechanism that involves the temporary loss of chirality, such as the formation of a planar intermediate (e.g., a carbocation or a carbanion). For the subject compound, protonation of the nitrogen followed by deprotonation at the chiral carbon could lead to a planar achiral imine intermediate, which upon reprotonation would yield a racemic mixture.

Detailed Research Findings:

Studies on the racemization of 1-phenylethylamine and its derivatives have shown that this can be facilitated by strong bases or by transition metal catalysts. semanticscholar.orggoogle.com For instance, treatment with potassium tert-butoxide in a polar aprotic solvent can induce racemization. google.com Similarly, certain ruthenium or palladium catalysts can promote racemization through a dehydrogenation-hydrogenation mechanism. semanticscholar.org

It is expected that this compound would exhibit similar behavior. The stereochemical integrity of its enantiomers is likely to be maintained under neutral and mildly acidic or basic conditions at moderate temperatures. However, exposure to harsh conditions, such as high temperatures or the presence of strong bases or specific catalysts, could lead to racemization. Therefore, during enantiomeric separation and handling of the pure enantiomers, it is important to control these factors to prevent loss of optical purity.

Mechanistic Investigations of Chemical Reactivity

Exploration of Cyclopropane (B1198618) Ring-Opening Reactions

The three-membered ring of cyclopropane is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions, including radical, electrophilic, and nucleophilic attack. For N-substituted cyclopropanamines, the nitrogen atom plays a crucial role in mediating this reactivity.

Radical-Mediated Ring Opening: One of the most pertinent pathways for the ring-opening of N-cyclopropylamines involves the formation of an amine radical cation. This process can be initiated chemically, electrochemically, or photochemically. For instance, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid proceeds via a single electron transfer (SET) mechanism, generating an amine radical cation. researchgate.net This intermediate undergoes rapid cleavage of the cyclopropane ring to form a more stable radical cation, which is subsequently trapped. researchgate.net A similar mechanism is anticipated for N-[1-(furan-2-yl)ethyl]cyclopropanamine, where one-electron oxidation would lead to the formation of a radical cation, followed by ring scission. The regioselectivity of the ring opening would be influenced by the stability of the resulting radical intermediate.

Oxidative Radical Pathways: More general oxidative radical processes can also effect ring-opening. beilstein-journals.orgnih.gov These reactions can be initiated by photoredox catalysts or strong oxidants. The process typically involves the formation of a radical intermediate that triggers the cleavage of a C-C bond in the strained ring. nih.gov

Acid-Catalyzed and Nucleophilic Ring Opening: While less common for simple cyclopropylamines, donor-acceptor (D-A) cyclopropanes are known to undergo ring-opening reactions catalyzed by Lewis acids in the presence of nucleophiles. scispace.com In this compound, the furan (B31954) ring and the amine act as electron-donating groups, which could facilitate electrophilic attack on the cyclopropane ring, particularly under acidic conditions, leading to a ring-opened carbocationic intermediate that can be trapped by a nucleophile.

Table 1: Potential Conditions for Cyclopropane Ring-Opening Reactions

Reaction Type Reagent/Catalyst Intermediate Potential Product Type
Radical Cation-Mediated Nitrous Acid (HONO) Amine Radical Cation Ring-opened iminium ion derivatives
Photoredox Catalysis Ir or Ru photocatalyst Alkyl Radical Functionalized γ-amino compounds
Electrophilic Addition H-X (e.g., HCl, HBr) Carbocation γ-Haloamine

Reactivity of the Furan Moiety (e.g., Diels-Alder Reactions, Electrophilic Aromatic Substitution)

The furan ring in this compound is an electron-rich aromatic system, rendering it reactive as both a diene in cycloaddition reactions and a nucleophile in electrophilic aromatic substitution.

Diels-Alder Reactions: Furan can participate as the 4π-electron component (diene) in [4+2] cycloaddition reactions. Its reactivity is generally lower than that of non-aromatic dienes like cyclopentadiene, but it can be enhanced by electron-donating substituents on the ring. rsc.org The 2-substituted alkylamine group in this compound is expected to be weakly electron-donating, thus facilitating the reaction with electron-poor dienophiles such as maleic anhydride (B1165640) or N-substituted maleimides. acs.orgacs.org These reactions typically yield oxabicyclo[2.2.1]heptene derivatives. While less common, furans bearing strong electron-withdrawing groups can sometimes act as dienophiles. conicet.gov.ar

Electrophilic Aromatic Substitution (EAS): Furan is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the oxygen heteroatom. ucalgary.ca Electrophilic attack occurs preferentially at the C2 (α) position because the resulting carbocation intermediate (sigma complex) is more effectively stabilized by resonance. pearson.compearson.comquora.com Since this compound is already substituted at the C2 position, subsequent electrophilic substitution is directed to the C5 position. The existing C2-substituent is an activating group, further enhancing the nucleophilicity of the ring and reinforcing the preference for C5 substitution. Standard EAS reactions like halogenation, nitration, and Friedel-Crafts acylation can be carried out under mild conditions. pearson.comwikipedia.org

Table 2: Predicted Products of Reactions at the Furan Moiety

Reaction Type Reagent(s) Role of Furan Expected Major Product
Diels-Alder Cycloaddition N-Phenylmaleimide Diene Oxabicyclic adduct
Bromination (EAS) Br₂ in Dioxane Nucleophile 5-Bromo-N-[1-(furan-2-yl)ethyl]cyclopropanamine
Nitration (EAS) HNO₃/Acetic Anhydride Nucleophile 5-Nitro-N-[1-(furan-2-yl)ethyl]cyclopropanamine

Amine-Centered Reactions (e.g., Alkylation, Acylation)

The secondary amine in this compound is a primary site for nucleophilic reactions, most notably alkylation and acylation.

Alkylation: As a typical secondary amine, the nitrogen atom can be alkylated by reacting with electrophiles such as alkyl halides. These reactions proceed via an SN2 mechanism. A common challenge is controlling the extent of alkylation, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. Reductive amination offers an alternative, more controlled method for introducing alkyl groups.

Acylation: The amine readily undergoes acylation when treated with carboxylic acid derivatives like acyl chlorides or anhydrides to form a stable amide. youtube.comyoutube.com This reaction is generally high-yielding and chemoselective for the amine group. Acylation is often employed as a strategy to protect the amine or to modulate the electronic properties of the aromatic ring during other transformations, such as electrophilic aromatic substitution. For instance, converting the strongly activating amino group into a moderately activating amido group can prevent poly-substitution in reactions like bromination. youtube.com The synthesis of related compounds such as N-(1-(Thiazol-2-yl)ethyl)cyclopropanamine and its derivatives confirms the viability of these standard amine transformations. evitachem.com

Table 3: Representative Amine-Centered Reactions

Reaction Type Reagent Functional Group Transformation Product Class
N-Alkylation Methyl Iodide (CH₃I) Secondary Amine → Tertiary Amine N-Methyl-N-[1-(furan-2-yl)ethyl]cyclopropanamine
N-Acylation Acetyl Chloride (CH₃COCl) Secondary Amine → Amide N-Acetyl-N-[1-(furan-2-yl)ethyl]cyclopropanamine

Catalytic Transformations Involving this compound

The structural motifs within this compound make it a potential substrate for a variety of catalytic transformations, enabling further structural diversification.

Oxidative Rearrangements: Oxidative transformations of furans can lead to complex rearrangements. urfu.ru For furfurylamines, oxidation can induce an aza-Achmatowicz reaction, where the furan ring is converted into a functionalized piperidinone. urfu.ru The specific outcome for this compound would depend on the oxidant and reaction conditions, potentially leading to novel heterocyclic scaffolds through intramolecular cyclization involving the amine nitrogen.

C-H Functionalization: Modern catalytic methods, particularly those employing transition metals like palladium, allow for the direct functionalization of C-H bonds. rsc.org The C5-H bond of the furan ring is a prime candidate for catalytic C-H activation, enabling the introduction of aryl, vinyl, or alkyl groups without the need for pre-functionalization.

Hydrogen-Borrowing Catalysis: This strategy enables the formation of C-N and C-C bonds using alcohols as alkylating agents, with water as the only byproduct. nih.gov While often used for the α-alkylation of ketones, related processes could potentially be adapted for the N-alkylation of the amine using an alcohol in the presence of a suitable iridium or ruthenium catalyst.

Table 4: Potential Catalytic Transformations

Transformation Catalyst System Modified Moiety Potential Product
Furan Hydrogenation H₂, Pd/C Furan Ring N-[1-(tetrahydrofuran-2-yl)ethyl]cyclopropanamine
Aza-Achmatowicz Reaction m-CPBA or NBS Furan Ring & Amine Substituted Piperidinone
C-H Arylation Pd(OAc)₂, Ligand, Ar-Br Furan Ring (C5) 5-Aryl-N-[1-(furan-2-yl)ethyl]cyclopropanamine

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Analogues

The synthesis of analogues of N-[1-(furan-2-yl)ethyl]cyclopropanamine is crucial for exploring its chemical space and potential applications. Future research will likely focus on developing versatile and efficient synthetic strategies to create a diverse library of related compounds for structure-activity relationship (SAR) studies.

Key areas for development include:

Novel Cyclopropanation Techniques : Research into new methods for constructing the cyclopropane (B1198618) ring is essential. This could involve metal-catalyzed cyclopropanation of alkenes or photoredox-catalyzed reactions that offer mild and efficient pathways to cyclopropylamine (B47189) derivatives. nih.gov

Furan (B31954) Ring Functionalization : Developing methods to modify the furan ring is another critical avenue. Strategies such as C-H activation, coupling reactions (e.g., Suzuki-Miyaura), and cyclization reactions can be employed to introduce various substituents onto the furan core, thereby modulating the electronic and steric properties of the analogues. numberanalytics.com

Asymmetric Synthesis : To explore the stereochemical aspects of the molecule's potential biological activity, the development of enantioselective synthetic routes is paramount. This would allow for the synthesis of specific stereoisomers of this compound and its derivatives.

These synthetic endeavors will enable the creation of a wide range of analogues with varied properties, which is a critical step in the journey from a lead compound to a functional molecule for specific applications. ijsrst.com

Table 1: Potential Synthetic Strategies for Analogues

Strategy Description Potential Reagents/Conditions
Cyclization Reactions Formation of the furan ring from acyclic precursors. Acid-catalyzed cyclization of 1,4-diketones. numberanalytics.com
Coupling Reactions Attaching substituents to the furan ring. Furan boronic acid with aryl halides using a Palladium catalyst (Suzuki-Miyaura coupling). numberanalytics.com
Photocatalytic Cyclization Formation of the cyclopropylamine core using light. Photoredox catalysis with bromonitromethane (B42901) and alkenes. nih.gov

| Reductive Amination | Synthesis of the amine component. | Cyclopropanecarboxaldehyde with ammonia (B1221849) and a reducing agent. longdom.org |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of this compound and its analogues, advanced real-time reaction monitoring techniques are indispensable. These methods provide immediate feedback on reaction kinetics, intermediate formation, and product yield, allowing for rapid optimization and a deeper understanding of reaction mechanisms. magritek.com

Future research should integrate techniques such as:

FlowNMR Spectroscopy : High-resolution Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a powerful tool for non-invasive, real-time analysis of chemical reactions in a continuous flow setup. rsc.org It can provide detailed structural information and quantitative data on reactants, intermediates, and products as the reaction proceeds.

In-situ Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques can monitor the concentration of key functional groups in real-time, offering insights into reaction progress and endpoint determination. The splitting of the CO2-bending fundamental upon interaction with amines can serve as a specific spectroscopic signature. mdpi.com

Mass Spectrometry : Real-time mass spectrometry can track the evolution of species in a reaction mixture, providing valuable data for mechanistic studies. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with liquid chromatography for online reaction monitoring. nih.gov

The application of these advanced analytical tools will accelerate the development of robust and scalable synthetic processes for this class of compounds. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid design and synthesis of novel molecules with desired properties. researchgate.netunsw.edu.au For this compound, AI can be a powerful tool to navigate its vast potential chemical space.

Key applications of AI and ML include:

De Novo Compound Design : Generative AI models can design novel analogues of this compound that are predicted to have specific biological activities or chemical properties. nih.govyoutube.com These models can learn from existing chemical data to generate structures that are both novel and synthetically accessible. acm.org

Predictive Modeling : ML models can be trained to predict the properties of new analogues, such as their bioactivity, toxicity, or physicochemical characteristics. chemrxiv.orgacs.org This allows for the virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and testing.

Synthesis Optimization : AI algorithms can optimize reaction conditions to maximize yield and minimize byproducts. chemrxiv.orgacs.org By analyzing data from experiments, these algorithms can identify the optimal parameters for temperature, concentration, and catalyst loading. chemrxiv.org

Exploration of this compound as a Chemical Probe in Complex Systems

The unique structure of this compound makes it an interesting candidate for development as a chemical probe to study complex biological and chemical systems. nih.gov Chemical probes are molecules designed to interact with a specific target, allowing for its visualization or manipulation. princeton.edu

Future research in this area could focus on:

Probe Design and Synthesis : The core structure can be modified by incorporating reporter groups such as fluorophores (e.g., BODIPY dyes) or mass tags. nih.gov The furan moiety itself can act as a reactive handle for covalent modification of targets through reactions like the Diels-Alder cycloaddition. nih.govbeilstein-journals.org

Target Identification : The cyclopropylamine group is known to be a mechanism-based inhibitor of certain enzymes, such as cytochrome P450s and monoamine oxidases. sigmaaldrich.comcas.cn This reactivity could be harnessed to develop probes that specifically label and identify these enzymes in complex biological samples.

Biological Imaging : Fluorescently labeled analogues of this compound could be used for imaging in living cells. researchgate.net Such probes could provide insights into the localization and dynamics of their biological targets, helping to unravel complex cellular processes. researchgate.net

The development of chemical probes based on this scaffold could provide powerful new tools for chemical biology and drug discovery. acs.org

Q & A

Q. What synthetic strategies are employed for synthesizing N-[1-(furan-2-yl)ethyl]cyclopropanamine derivatives?

The synthesis involves a three-step protocol:

Thiosemicarbazone formation : Reacting aromatic aldehydes with thiosemicarbazide in warm ethanol/water.

Oxidative cyclization : Using FeCl₃ in citric acid medium to form 5-phenyl-2-amino-1,3,4-thiadiazole.

Nucleophilic addition/dehydration : Reacting the thiadiazole amino group with furfural in concentrated H₂SO₄/DMF to form azomethine linkages .

Q. What analytical techniques are used to characterize these compounds?

  • IR spectroscopy : Confirms functional groups (e.g., azomethine linkage at ~1618 cm⁻¹, C-S-C at 721 cm⁻¹) .
  • ¹H NMR : Identifies structural motifs (e.g., singlet at δ 8.55 ppm for N=CH, aryl protons at δ 7.0–7.90 ppm) .
  • Mass spectrometry : Validates molecular formulas (e.g., m/z 300 for C₁₃H₈N₄O₃S in derivative Fe) .

Q. How is anti-tubercular activity preliminarily assessed?

The Alamar Blue assay (MABA) is used to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv. Compounds are tested at concentrations ranging from 0.2–100 µg/mL, with MIC defined as the lowest concentration preventing color change from blue to pink .

Advanced Research Questions

Q. How do electronic substituents on the phenyl ring influence bioactivity?

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance activity by increasing electrophilicity and improving target binding. For example, Fe (3-nitro substitution) and Fb (3-chloro) exhibit MICs of 3.1 µg/mL .
  • Electron-donating groups (e.g., methoxy) reduce activity. Fc (4-methoxy) shows lower potency (MIC = 12.5 µg/mL) due to steric hindrance and reduced electrophilicity .

Q. What computational methods predict bioactivity and guide design?

  • PASS (Prediction of Activity Spectra for Substances) : Predicts anti-tubercular activity based on structure-activity relationships (SAR). Pa > 0.7 indicates high activity (e.g., Fe: Pa = 0.68–0.7) .
  • Molecular docking : Evaluates binding to enoyl-ACP reductase (PDB: 2H7M). Key interactions include hydrogen bonds with Tyr158 and hydrophobic contacts with Met103 .

Q. How can discrepancies between computational predictions and experimental results be resolved?

  • Case study : Fb had a low PASS Pa score (0.691) but showed high experimental activity (MIC = 3.3 µg/mL). Such discrepancies may arise from unaccounted steric/electrostatic effects in docking models. Validation through mutagenesis studies (e.g., Tyr158Ala mutants) or isothermal titration calorimetry (ITC) can clarify binding mechanisms .

Q. What structural insights from docking studies inform inhibitor optimization?

  • Critical interactions :
    • Hydrogen bonding between azomethine (N=CH) and Tyr158.
    • π-π stacking of furan with Phe149.
    • Hydrophobic interactions with Met103 and Ala198.
  • Design recommendations : Introduce polar groups to strengthen hydrogen bonds or rigidify the scaffold to improve fit in the hydrophobic pocket .

Methodological Recommendations

  • For synthesis : Optimize reaction times and catalyst concentrations (e.g., FeCl₃) to improve yields .
  • For docking : Use QM/MM hybrid methods to refine electrostatic interactions and account for protein flexibility .
  • For activity validation : Combine MABA with time-kill assays to assess bactericidal vs. bacteriostatic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.